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Compound of Interest

Compound Name: 2-Bromo-N-methylaniline

cat. No.: B1330608

An In-Depth Technical Guide to 2-Bromo-N-methylaniline (CAS 6832-87-7): Properties,
Synthesis, and Applications

Introduction

2-Bromo-N-methylaniline, identified by CAS number 6832-87-7, is a substituted aniline
derivative that serves as a highly versatile and valuable building block in modern organic
synthesis. Its unique molecular architecture, featuring a bromine atom positioned ortho to an N-
methylamino group on a benzene ring, provides multiple reactive sites. This configuration
makes it an important intermediate for constructing complex molecular frameworks, particularly
in the fields of pharmaceutical and agrochemical research. This guide offers a comprehensive
technical overview for researchers, scientists, and drug development professionals, detailing
the compound's physicochemical properties, synthetic methodologies, key chemical reactions,
and safety protocols, grounded in established scientific principles.

Physicochemical & Spectroscopic Profile

A thorough understanding of a chemical's physical and spectroscopic properties is fundamental
to its effective application in research and development.

Chemical Structure

The structure of 2-Bromo-N-methylaniline is foundational to its reactivity. The electron-
donating N-methylamino group activates the aromatic ring, while the ortho-positioned bromine
atom serves as an excellent leaving group for cross-coupling reactions.
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Caption: Chemical structure of 2-Bromo-N-methylaniline.

Physicochemical Properties

The key physicochemical data for 2-Bromo-N-methylaniline are summarized below, providing
essential information for experimental design and process control.[1]

Property Value Source
CAS Number 6832-87-7 [2]
Molecular Formula C7HsBrN [2][3]
Molecular Weight 186.05 g/mol [3]
Appearance Liquid [1]
Boiling Point 107-109 °C/ 12 mmHg [1]
Density 1.589 g/mL at 25 °C

Refractive Index (n20/D) 1.6070

Flash Point 103 °C (217.4 °F) - closed cup
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Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and quality control. The expected
spectral characteristics are as follows:

e 'H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons
(typically in the & 6.5-7.5 ppm range), a singlet for the methyl (CHs) protons, and a broad
singlet for the amine (NH) proton.[4][5]

e 13C NMR: The carbon NMR spectrum will display seven unique signals: four for the aromatic
carbons (two substituted, four unsubstituted) and one for the methyl carbon.[3]
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» IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands
for N-H stretching (around 3400 cm~1), C-H stretching (aromatic and aliphatic, ~3000-2850
cm~1), C=C aromatic ring stretching (~1600-1450 cm~1), and C-Br stretching (in the
fingerprint region).[3]

e Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for
bromine (**Br and 81Br in an approximate 1:1 ratio), with the molecular ion peaks (M* and
M+2) appearing at m/z 185 and 187.[3][6]

Synthesis and Mechanistic Considerations

The synthesis of ortho-bromo anilines requires a strategic approach to control the high
reactivity of the aniline ring towards electrophilic substitution. Direct bromination of anilines
often leads to polysubstitution, yielding undesired products like 2,4,6-tribromo derivatives.[7] A
robust and widely adopted strategy involves the temporary protection of the amino group as an
amide. This approach moderates the activating effect of the nitrogen, enabling clean
monobromination.

Representative Synthetic Workflow: Protection-
Bromination-Deprotection

The following protocol is a well-established method for synthesizing ortho-bromo anilines,
adapted from procedures for similar compounds like 2-bromo-4-methylaniline.[7][8][9][10] The
core principle is to use an acetyl group to temper the ring's reactivity.

Caption: Synthetic workflow for 2-Bromo-N-methylaniline.

Detailed Experimental Protocol

Step 1: Acetylation (Protection) of N-methylaniline

» To a stirred solution of N-methylaniline (1.0 eq) in a suitable solvent like glacial acetic acid,
add acetic anhydride (1.1 eq) dropwise at room temperature.

» Heat the reaction mixture to reflux for 2-3 hours to ensure complete conversion.
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o Causality: The N-acetyl group is introduced to decrease the electron-donating capacity of the
nitrogen atom. Its lone pair is delocalized into the adjacent carbonyl group, making it a less
powerful activating group than the original amino group. This prevents over-bromination in
the subsequent step.[7]

e Monitor the reaction by Thin Layer Chromatography (TLC).

» Upon completion, cool the mixture and pour it into ice water to precipitate the N-acetyl-N-
methylaniline product. Filter, wash with cold water, and dry.

Step 2: Electrophilic Bromination

Dissolve the dried N-acetyl-N-methylaniline (1.0 eq) in glacial acetic acid.

e Cool the solution in an ice bath and add a solution of bromine (1.0 eq) in acetic acid
dropwise, maintaining the temperature below 10 °C.

o Causality: The acetylamino group is an ortho-, para-director. By performing the reaction at a
low temperature, selectivity for the less sterically hindered para position is typically favored,
but a significant amount of the ortho isomer (the desired product) is also formed. The
separation of isomers is performed after hydrolysis.

 After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

e Pour the reaction mixture into an agueous solution of sodium bisulfite to quench any excess
bromine. The brominated amide will precipitate.

e Filter the solid, wash thoroughly with water, and dry.
Step 3: Hydrolysis (Deprotection)

o Suspend the crude 2-bromo-N-acetyl-N-methylaniline in an aqueous solution of hydrochloric
acid (e.g., 6M HCI).

o Heat the mixture to reflux for several hours until TLC analysis indicates the complete
disappearance of the starting amide.
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o Causality: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the amine
functionality and liberating the final product.

» Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) until it
is alkaline (pH > 8).

e The product, 2-Bromo-N-methylaniline, will separate as an oil or solid. Extract the product
with an organic solvent (e.g., dichloromethane or ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product. Purify further by vacuum
distillation or column chromatography.

Chemical Reactivity and Applications in Drug
Discovery

The synthetic utility of 2-Bromo-N-methylaniline stems from its three distinct reactive centers,
making it a powerful precursor for creating diverse molecular libraries.

Key Reaction Sites Transformations & Applications

N Electrophilic Substitution
Aromatic Ring (e.g., Nitration, Sulfonation)
. Cross-Coupling Reactions leads to .
(Suzuki, Buchwald-Hartwig) > Synthesis of Heterocycles
N-Methylamino Group N-Alkylation / N-Acylation

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Bromo-N-methylaniline.
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» Aromatic Ring Reactivity: The N-methylamino group is strongly activating, making the ring
susceptible to further electrophilic aromatic substitution. However, reactions must be
carefully controlled to manage regioselectivity and reactivity.

e Bromine Atom as a Synthetic Handle: The C-Br bond is the most versatile site for molecular
elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as:

o Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, enabling the
attachment of new aryl or alkyl groups.[11]

o Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of
modern medicinal chemistry for synthesizing complex amine-containing scaffolds.[11]

» N-Methylamino Group Modification: The secondary amine can act as a nucleophile, allowing
for further N-alkylation or N-acylation to build more complex side chains or link to other
molecular fragments.[12]

A notable application is its use in synthesizing benzimidazole derivatives through copper-
catalyzed N-arylation of amides. This demonstrates its utility in constructing heterocyclic
systems that are prevalent in many biologically active compounds.

Analytical Characterization

To ensure the quality and integrity of 2-Bromo-N-methylaniline for use in sensitive
applications like drug development, rigorous analytical testing is mandatory. A self-validating
system employs orthogonal methods to confirm both purity and identity.

Protocol: Purity and Identity Confirmation

e Purity Assessment (GC-FID):

[¢]

Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

o

Injection: Inject a 1 pL sample of a dilute solution in a suitable solvent (e.g., ethyl acetate).

o

Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then
ramp at 10-20 °C/min to a final temperature of 250 °C.
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o Analysis: Purity is determined by the area percentage of the main peak relative to all other
peaks detected by the Flame lonization Detector (FID). A purity of >95% is common for
commercial grades.

« ldentity Confirmation (GC-MS):

o Method: Use the same GC method as above, but with a Mass Spectrometer as the
detector.

o Validation: Confirm the identity by matching the retention time with a known standard and
verifying that the mass spectrum of the peak shows the expected molecular ion pattern
(m/z 185/187) and fragmentation.[3][6]

e Structural Confirmation (*H NMR):

o Sample: Prepare a sample by dissolving ~10-20 mg of the material in 0.7 mL of a
deuterated solvent (e.g., CDCIs).

o Validation: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and
integration of the signals must be consistent with the known structure of 2-Bromo-N-
methylaniline. This provides unambiguous confirmation of the molecular structure.

Safety, Handling, and Storage

Proper handling of 2-Bromo-N-methylaniline is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity, Oral GHSO07 (Exclamation ) H302: Harmful if
Warning

(Category 4) Mark) swallowed

Data sourced from Sigma-Aldrich and PubChem.[3] Note: Safety data for structurally similar
compounds, such as 2-bromo-4-methylaniline, indicate more severe hazards including dermal
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and inhalation toxicity.[6][13] It is prudent to handle 2-Bromo-N-methylaniline with a high
degree of caution.

Safe Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

» Personal Protective Equipment:

o

Eye/Face Protection: Wear chemical safety goggles and a face shield.

[¢]

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

[¢]

Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

[e]

Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator
with an appropriate organic vapor cartridge (e.g., type ABEK).

Storage

» Store in a tightly closed container in a cool, dry, and well-ventilated area.
« ltis classified as a combustible liquid. Keep away from heat, sparks, and open flames.

¢ Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[13]

Conclusion

2-Bromo-N-methylaniline is a foundational intermediate whose strategic importance in
pharmaceutical and chemical synthesis cannot be overstated. Its well-defined physicochemical
properties and predictable reactivity at multiple sites—the aromatic ring, the bromine
substituent, and the N-methylamino group—provide chemists with a reliable and versatile tool
for molecular construction. By understanding its synthesis, handling its reactivity with
mechanistically sound protocols, and adhering to strict safety standards, researchers can fully
leverage this compound to accelerate the discovery and development of novel chemical
entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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